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Compound of Interest

Compound Name: Methyl 5-aminonicotinate

Cat. No.: B1302331

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-aminonicotinate is a versatile bifunctional molecule widely utilized in organic
synthesis as a building block for a diverse range of heterocyclic compounds. Its structure,
incorporating a pyridine ring with both an amino and a methyl ester group, offers multiple
reaction sites for synthetic transformations. This allows for its application in the construction of
complex molecular architectures, particularly those with relevance in medicinal chemistry and
materials science. The strategic positioning of the amino and ester functionalities on the
pyridine core makes it a valuable precursor for the synthesis of fused heterocyclic systems and
substituted pyridines, which are prominent scaffolds in many biologically active compounds.

Key Applications in Organic Synthesis

Methyl 5-aminonicotinate serves as a key intermediate in a variety of synthetic
transformations, including:

o Synthesis of Heterocyclic Compounds: It is a valuable precursor for the synthesis of fused
pyridine derivatives such as pyridopyrimidines, which are core structures in many kinase
inhibitors and other therapeutic agents.

¢ Amide Bond Formation: The amino group readily undergoes acylation and amidation
reactions, allowing for the introduction of diverse side chains and the construction of amide-
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containing target molecules.

o Diazotization and Subsequent Reactions: The primary amino group can be converted to a
diazonium salt, which can then be subjected to various transformations, including
Sandmeyer-type reactions, to introduce a range of substituents onto the pyridine ring.

o Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding
carboxylic acid, reduced to an alcohol, or converted to other functional groups, providing
further avenues for molecular diversification.

Experimental Protocols
Synthesis of Methyl 5-aminonicotinate

A common method for the preparation of Methyl 5-aminonicotinate involves the esterification
of 5-aminonicotinic acid.

Reaction Scheme:

Reagents

Methanol (CH30H)
Thionyl Chloride (SOCI2)

L : Reflux o
5-Aminonicotinic Acid ————® Methyl 5-aminonicotinate

Click to download full resolution via product page
A simple reaction scheme for the synthesis of Methyl 5-aminonicotinate.
Protocol:

e To a stirred solution of 5-aminonicotinic acid (10.0 g, 72.5 mmol) in methanol (100 mL), add
thionyl chloride (10.4 g, 86.9 mmol) dropwise at 0 °C.

» Allow the reaction mixture to warm to room temperature and then reflux for 16 hours.
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o After completion of the reaction (monitored by TLC), cool the mixture and concentrate it
under vacuum.

 Dilute the residue with water (200 mL) and neutralize with a saturated aqueous NaHCO3
solution to a pH of 7.

o Extract the aqueous mixture with dichloromethane (2 x 100 mL).
o Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous Na2SO4.
« Filter the solution and concentrate the filtrate under vacuum to yield the product.

Quantitative Data:

Molar Mass ( g/mol

Reactant | Amount (g) Moles (mmol)
5-Aminonicotinic acid 138.12 10.0 72,5

Thionyl chloride 118.97 10.4 86.9

Product Molar Mass ( g/mol ) Yield (g) Yield (%)
Methyl & 152.15 9.5 86

aminonicotinate

Amide Coupling Reaction

The amino group of Methyl 5-aminonicotinate can be readily acylated to form amides. This is
a fundamental transformation for introducing a wide variety of functional groups.

Reaction Workflow:

Methyl 5-aminonicotina e Dissolve in aprotic solvent Add base I
y - - . .
+ Acyl Chloride/Carboxylic Acid ‘ (.., DCM, THF) ‘ (e.g., Triethylamine, Pyridine) ‘ ‘ Cool 0 0°C ‘ ‘ Add acylating agent

—»‘ ‘Work-up and Purification

e N-Acylated Product

Stir at room temperature
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A generalized workflow for the N-acylation of Methyl 5-aminonicotinate.
General Protocol (using an acyl chloride):

o Dissolve Methyl 5-aminonicotinate (1.0 eq) in a suitable anhydrous aprotic solvent (e.g.,
dichloromethane, tetrahydrofuran) under an inert atmosphere.

e Add a base (e.qg., triethylamine, pyridine, 1.2 eq) to the solution and stir.

e Cool the reaction mixture to 0 °C in an ice bath.

e Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

« Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
e Upon completion, quench the reaction with water.

o Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and
brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
» Purify the crude product by column chromatography or recrystallization.

Note: For coupling with carboxylic acids, a suitable coupling agent (e.g., HATU, HOBt/EDC)
and a non-nucleophilic base (e.g., DIPEA) are required.[1][2]

Quantitative Data for Amide Coupling (Representative):

Coupling Reagent Base Solvent Yield (%)
HATU DIPEA DMF >90
HOBYEDC DIPEA DCM/DMF 80-95
SOCI2 (for acid) - Toluene 75-90

Yields are typical and may vary depending on the specific substrates and reaction conditions.
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Sandmeyer-Type Reaction: Conversion of the Amino
Group

The amino group of Methyl 5-aminonicotinate can be converted to a diazonium salt, which
can then be replaced by a variety of nucleophiles in the presence of a copper(l) catalyst. This
allows for the introduction of halogens, cyano groups, and other functionalities.[3][4][5]

Logical Relationship for Sandmeyer Reaction:

Methyl 5-aminonicotinate

l

Diazotization
(NaNO2, aqg. acid, 0-5°C)

Aryl Diazonium Salt

Substituted Nicotinate
(X =Cl, Br, CN, etc.)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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